molecular formula C16H25Cl2N B018374 Desmethylsibutramine hydrochloride CAS No. 84467-94-7

Desmethylsibutramine hydrochloride

カタログ番号: B018374
CAS番号: 84467-94-7
分子量: 302.3 g/mol
InChIキー: OUVFHVJVFLFXPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Demethylation of Sibutramine Using Diethyl Azodicarboxylate (DEAD)

Reaction Mechanism and Conditions

The most widely reported method involves the demethylation of sibutramine hydrochloride using diethyl azodicarboxylate (DEAD) . In this process, sibutramine is treated with 1.2 equivalents of DEAD in toluene at 50°C for 10 hours, followed by refluxing with hydrochloric acid in ethanol to yield desmethylsibutramine hydrochloride .

Key Parameters:

  • Temperature : 50°C for DEAD reaction; 80°C for acid treatment.

  • Solvent : Toluene for demethylation; ethanol for acidification.

  • Yield : 70% isolated yield after recrystallization .

Stereochemical Integrity

A critical advantage of this method is the retention of configuration at the chiral center. X-ray crystallography confirmed that the (R)-(+)-enantiomer of sibutramine produces (R)-(+)-desmethylsibutramine hydrochloride with >99.5% enantiomeric excess (ee) . This eliminates racemization risks, making DEAD ideal for producing enantiopure metabolites.

Stereoselective Synthesis via Chiral Sulfinamide Intermediates

Sulfinamide-Based Asymmetric Synthesis

A patent by Sepracor Inc. discloses a stereoselective route using (R)-tert-butanesulfinamide (TBSA) . The synthesis begins with the condensation of 4-chlorophenylcyclobutyl aldehyde with (R)-TBSA to form a chiral aldimine. Subsequent alkylation with isobutyllithium yields a sulfinamide intermediate, which is hydrolyzed to (R)-didesmethylsibutramine .

Reaction Steps:

  • Aldimine Formation :

    • 4-Chlorophenylcyclobutyl aldehyde + (R)-TBSA → Chiral aldimine (95% yield).

    • Solvent: Tetrahydrofuran (THF); Temperature: −45°C to −50°C .

  • Alkylation :

    • Aldimine + isobutyllithium → Alkylated intermediate (85% yield).

  • Hydrolysis :

    • Intermediate + HCl/MeOH → (R)-didesmethylsibutramine (98.8% ee) .

Methylation to Desmethylsibutramine

The (R)-didesmethylsibutramine is methylated via Eschweiler-Clarke conditions (formaldehyde/formic acid) to produce (R)-desmethylsibutramine hydrochloride. This step achieves 90% yield and maintains >98% ee .

Alkylation of Didesmethylsibutramine

Two-Step Methylation Process

Didesmethylsibutramine serves as a precursor for desmethylsibutramine through selective alkylation:

  • Formylation : Didesmethylsibutramine is treated with formic acid at 100–115°C to form an N-formyl intermediate.

  • Borane Reduction : The intermediate is reduced with borane (BH₃) at 55–75°C, followed by HCl treatment to yield this compound .

Optimization Data:

StepConditionsYieldPurity (HPLC)
Formylation100–115°C, 2 hr92%95%
BH₃ Reduction55–75°C, 3 hr88%97%
Final ProductHCl/EtOH, reflux85%>99% ee

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodYieldee (%)Key Advantage
DEAD Demethylation 70%99.5Retains configuration; no racemization
Sulfinamide Route 85%98.8Stereoselective; scalable
Alkylation 85%>99High purity; uses inexpensive reagents

Practical Considerations

  • DEAD Method : Requires handling toxic azodicarboxylates but is optimal for small-scale enantiopure synthesis.

  • Sulfinamide Route : Cost-effective for industrial-scale production but involves cryogenic conditions.

  • Alkylation : Suitable for laboratories with borane expertise but has multi-step complexity.

Analytical Characterization

HPLC Purity Assessment

Enantiomeric purity is validated using chiral HPLC with an Ultron ES-OVM column. Mobile phases (e.g., methanol/ammonium acetate) resolve (R)- and (S)-enantiomers, achieving a detection limit of 50 pg/mL .

X-Ray Crystallography

Single-crystal X-ray analysis of the dibenzoyl-D-tartrate salt confirmed the R configuration of (+)-desmethylsibutramine, correlating optical rotation ([α]D = +5°) with absolute stereochemistry .

化学反応の分析

Desmethylsibutramine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Insights

Desmethylsibutramine is primarily known for its role in weight management and appetite suppression. As a metabolite of sibutramine, it retains some pharmacological activity. The compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which may contribute to its effects on appetite regulation and weight loss. However, due to safety concerns associated with sibutramine, including cardiovascular risks, the use of desmethylsibutramine in clinical settings is limited.

Analytical Applications

Desmethylsibutramine hydrochloride is extensively used in analytical chemistry for the detection and quantification of sibutramine and its metabolites in various samples, including human plasma and dietary supplements.

2.1. High-Performance Liquid Chromatography (HPLC)

Recent studies have developed sensitive HPLC-MS/MS methods for the determination of desmethylsibutramine in biological samples. For instance, a study reported a method that achieved a lower limit of quantitation (LLOQ) of 0.10 ng/mL with high specificity and accuracy, making it suitable for pharmacokinetic studies .

MethodDetection LimitApplication
HPLC-MS/MS0.10 ng/mLHuman plasma analysis
GC-MSNot specifiedDietary supplement analysis

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS techniques have also been employed for the identification of desmethylsibutramine in herbal dietary supplements. This method allows for rapid screening and quantification, aiding regulatory bodies in ensuring product safety .

Toxicological Studies

Toxicological assessments of desmethylsibutramine are crucial due to its association with adverse effects linked to sibutramine use. Research has indicated that while desmethylsibutramine may exhibit lower toxicity than its parent compound, its effects on cardiovascular health remain a concern .

3.1. Case Studies

Several case studies have documented instances of desmethylsibutramine presence in dietary supplements marketed for weight loss:

  • A study identified desmethylsibutramine as an adulterant in herbal products sold as slimming aids .
  • Another investigation highlighted the need for rigorous testing protocols to detect such compounds in commercial products to safeguard consumer health .

Regulatory Considerations

Due to the potential health risks associated with sibutramine and its metabolites, including desmethylsibutramine, regulatory agencies have imposed strict guidelines on their use in dietary supplements and pharmaceuticals. The FDA has banned sibutramine due to cardiovascular risks, which extends to its metabolites .

生物活性

Desmethylsibutramine hydrochloride, a metabolite of the weight-loss drug sibutramine, has garnered attention for its role as a triple reuptake inhibitor affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) levels in the brain. This compound is particularly relevant in discussions surrounding obesity treatments and the pharmacological mechanisms of appetite suppression.

Pharmacological Profile

Desmethylsibutramine acts primarily by inhibiting the reuptake of key neurotransmitters:

Neurotransmitter Reuptake Inhibition (nM)
SERT (Serotonin)4,300
NET (Norepinephrine)62
DAT (Dopamine)12

The (R) -enantiomer of desmethylsibutramine is significantly more potent than its (S) counterpart, indicating a stereoselective action that enhances its anorectic properties in animal models .

Desmethylsibutramine's effectiveness as an appetite suppressant is attributed to its influence on central mechanisms regulating energy homeostasis. It increases the release of anorexigenic neuropeptides while decreasing orexigenic signals. Specifically, it enhances leptin transport into the arcuate nucleus of the hypothalamus, activating proopiomelanocortin (POMC) neurons and inhibiting neuropeptide Y (NPY) neurons. This dual action helps reduce food intake and promote weight loss .

Case Studies and Clinical Findings

  • Clinical Efficacy : A study involving human volunteers demonstrated that desmethylsibutramine, when administered alongside sibutramine, effectively reduced body weight over a short term. However, long-term efficacy diminished due to compensatory mechanisms that restore appetite and energy balance .
  • Pharmacokinetics : Research employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) validated methods for quantifying desmethylsibutramine levels in plasma. The study confirmed stability and reliability of the compound's measurement in biological samples, facilitating further pharmacokinetic studies .
  • Adverse Effects : Despite its appetite-suppressing abilities, desmethylsibutramine has been associated with cardiovascular risks, including increased heart rate and blood pressure. The Sibutramine Cardiovascular Outcomes Trial highlighted these risks, leading to regulatory scrutiny and withdrawal from many markets .

Research Findings

Recent studies have underscored the compound's potential but also its limitations:

  • Short-term Weight Loss : Desmethylsibutramine shows promise in inducing weight loss in obese populations when used for limited periods (6-12 months). However, prolonged use leads to tachyphylaxis—diminished effectiveness over time .
  • Neurobiological Effects : Investigations into the neurobiological effects reveal that desmethylsibutramine does not directly stimulate neurotransmitter release but instead modulates receptor activity to achieve its effects on appetite regulation .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Desmethylsibutramine hydrochloride in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for low-concentration samples, using electrospray ionization (ESI) in positive ion mode . Thin-layer chromatography (TLC) with densitometric detection is a cost-effective alternative, using silica gel plates and a solvent system of chloroform-methanol-ammonia (90:10:1) . Method validation should include linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is unnecessary under normal conditions but required if airborne dust exceeds exposure limits .
  • Environmental Controls : Use fume hoods for weighing and dispensing. Avoid release into drains or water bodies due to potential aquatic toxicity .
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Medical observation for 48 hours is recommended due to delayed toxicity risks .

Advanced Research Questions

Q. How can experimental design optimize in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer doses via oral gavage (5–20 mg/kg) and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Formulation Considerations : For sustained-release studies, incorporate polymer-based hydrogels (e.g., carbopol or chitosan) to modulate drug release kinetics. Optimize hydrogel viscosity using factorial design (e.g., polymer concentration, crosslinker ratio) .
  • Data Analysis : Apply non-compartmental modeling (e.g., AUC, Cₘₐₓ, Tₘₐₓ) using software like Phoenix WinNonlin. Validate results with ANOVA for inter-group comparisons .

Q. How should researchers resolve discrepancies in stability data between HPLC and spectrophotometric assays?

  • Methodological Answer :

  • Cross-Validation : Compare results from both methods using Bland-Altman plots to assess bias. For example, spectrophotometry may overestimate concentrations due to interfering chromophores, necessitating HPLC confirmation .
  • Degradation Studies : Conduct forced degradation (acid/alkaline hydrolysis, oxidation, photolysis) and quantify degradation products. LC-MS/MS can identify impurities (e.g., oxidation byproducts) that affect spectrophotometric accuracy .
  • Statistical Reconciliation : Use paired t-tests (p < 0.05) to evaluate significant differences. If discrepancies persist, prioritize HPLC data due to its specificity .

Q. What strategies enhance the sensitivity of detecting low-abundance metabolites in this compound studies?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves metabolite recovery. Use methanol-water (70:30) as eluent .
  • Mass Spectrometry Parameters : Optimize ESI source settings (e.g., capillary voltage: 3.5 kV, source temperature: 150°C) and employ multiple reaction monitoring (MRM) for targeted metabolites .
  • Data-Independent Acquisition (DIA) : Implement SWATH® acquisition to fragment all ions within a defined m/z range, enabling retrospective analysis of unidentified metabolites .

特性

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFHVJVFLFXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-94-7
Record name Desmethylsibutramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylsibutramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYLSIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carbamoyliminomethylideneazanide
Desmethylsibutramine hydrochloride
Carbamoyliminomethylideneazanide
Desmethylsibutramine hydrochloride
Carbamoyliminomethylideneazanide
Desmethylsibutramine hydrochloride
Carbamoyliminomethylideneazanide
Desmethylsibutramine hydrochloride
Carbamoyliminomethylideneazanide
Desmethylsibutramine hydrochloride
Carbamoyliminomethylideneazanide
Desmethylsibutramine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。